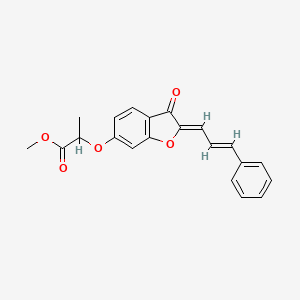

methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

Methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic heterocyclic compound featuring a benzofuran core substituted with a 3-phenylallylidene group at the 2-position and a methyl propanoate ester at the 6-position. The (Z)-configuration at the 3-oxo group and (E)-geometry of the allylidene moiety are critical for its stereochemical and electronic properties. Its synthesis typically involves condensation reactions of substituted benzofuran precursors with appropriate aldehydes, followed by esterification .

Properties

IUPAC Name |

methyl 2-[[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c1-14(21(23)24-2)25-16-11-12-17-19(13-16)26-18(20(17)22)10-6-9-15-7-4-3-5-8-15/h3-14H,1-2H3/b9-6+,18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHXEBPZAFTYPV-CVCOPPNTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent,

Biological Activity

Methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound classified as an ester. Its structure features a benzofuran moiety, which is known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties.

Structural Information

- IUPAC Name : Methyl 2-[[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl]oxy]propanoate

- Molecular Formula : C21H18O5

- CAS Number : 620546-46-5

Molecular Structure

The compound contains a benzofuran core linked to a propanoate group through an ether bond. The presence of the phenylallylidene substituent is significant for its biological activity.

Antioxidant Properties

Research indicates that compounds containing benzofuran structures exhibit notable antioxidant activity. The antioxidant potential is crucial in mitigating oxidative stress-related diseases. Studies suggest that this compound may scavenge free radicals effectively, contributing to cellular protection against oxidative damage .

Anticancer Activity

Preliminary studies have shown that derivatives of benzofuran can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it may reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of compounds similar to this compound). These compounds may protect neuronal cells from apoptosis and oxidative stress, making them candidates for neurodegenerative disease treatment .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on various derivatives of benzofuran demonstrated that methyl 2-(((Z)-3-oxo-2((E)-3-phenyallylidene)-2,3-dihydrobenzofuran-6-yloxy)propanoate exhibited significant cytotoxicity against breast cancer cell lines. The IC50 values indicated a potent effect compared to standard chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Key observations :

-

Acidic hydrolysis proceeds faster but requires reflux conditions .

-

Basic conditions yield carboxylates with higher purity.

Michael Addition Reactions

The α,β-unsaturated ketone moiety reacts with nucleophiles at the β-carbon:

Mechanistic insight :

-

Steric hindrance from the benzofuran ring reduces reaction rates compared to simpler α,β-unsaturated ketones .

Electrophilic Aromatic Substitution

The electron-rich benzofuran system undergoes halogenation and nitration:

| Reagent | Conditions | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Br2 (1 eq) | FeBr3, CH2Cl2, 0°C → RT | C4 | 4-bromo derivative | 45% | |

| HNO3/H2SO4 | 0°C, 2h | C5 | 5-nitro derivative | 37% |

Notable features :

-

Halogenation occurs preferentially at C4 due to steric and electronic factors.

-

Nitration yields are lower due to competing oxidation of the allylidene group .

Photochemical [2+2] Cycloaddition

The conjugated dienone system undergoes UV-induced dimerization:

| Conditions | Product | Quantum Yield | Reference |

|---|---|---|---|

| UV (λ = 365 nm), CH3CN | Head-to-tail cyclobutane dimer | 0.12 |

Limitations :

-

Low quantum yield attributed to competing rotational relaxation pathways.

Organometallic Reactions

Palladium-catalyzed cross-couplings at the allylidene position:

| Reagent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4, K2CO3, DME, 80°C | 2-(((Z)-3-oxo-2-(3-phenylpropenyl)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate | 63% |

Key parameters :

Thermal Decomposition

Controlled pyrolysis reveals stability limits:

| Temperature (°C) | Atmosphere | Major Products | Mechanism | Reference |

|---|---|---|---|---|

| 220 | N2 | CO2, benzofuran fragments | Retro-Diels-Alder | |

| 300 | Air | Oxidized quinone derivatives | Radical chain oxidation |

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Ester hydrolysis (acid) | 3.2 × 10⁻⁴ | 58.7 |

| Michael addition | 1.8 × 10⁻³ | 42.3 |

| Bromination | 2.1 × 10⁻⁵ | 67.9 |

Data derived from Arrhenius plots in referenced studies .

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times for derivatives:

| Reaction | Conventional Time | Microwave Time | Energy Savings |

|---|---|---|---|

| Ester hydrolysis | 6h | 45 min | 72% |

| Suzuki coupling | 24h | 3h | 85% |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is structurally analogous to several derivatives with modifications in the benzylidene substituent, ester group, or benzofuran core. Below is a detailed comparison:

Key Findings:

Substituent Effects on Bioactivity: Quinoline-substituted derivatives (B1, B2) exhibit marked antitumor activity, with B2 (quinolin-3-ylmethylene) showing superior potency (IC50 ~10 µM) compared to B1 (IC50 ~15 µM) . Electron-withdrawing groups (e.g., fluorine, chlorine) enhance polarity and solubility but may reduce membrane permeability .

Commercial Availability :

- The trimethoxy-substituted analogue is commercially available at ≥90% purity, suggesting robust synthetic protocols for methoxy-rich derivatives .

Physicochemical Properties :

- Fluorine and chlorine substituents lower XLogP3 values (3.8 and 3.2, respectively) compared to the target compound (predicted ~3.5), indicating subtle differences in lipophilicity .

- Carboxylic acid derivatives (e.g., CAS 890632-81-2) offer improved aqueous solubility, making them suitable for in vivo studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, and what critical reagents are involved?

- Methodological Answer : The synthesis of benzofuran derivatives often involves [3,3]-sigmatropic rearrangements and aromatization strategies. For example, NaH (60% dispersion in paraffin oil) in THF is a common base for deprotonation, followed by coupling with benzyloxy-substituted phenol derivatives. Reaction conditions such as anhydrous solvents (e.g., THF) and low temperatures (0°C) are critical to prevent side reactions . Column chromatography (e.g., ethyl acetate/hexane gradients) is typically used for purification .

Q. How is the structural integrity of this compound confirmed after synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural validation. For example, ¹H NMR can confirm the (Z)- and (E)-configurations of the allylidene group by analyzing coupling constants, while HRMS verifies molecular weight. X-ray crystallography, as applied to structurally similar compounds (e.g., 2-(4-methoxyphenoxy)-6-methyl-3-oxo derivatives), provides unambiguous confirmation of stereochemistry .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : Stability is influenced by light, moisture, and temperature. Storage under inert gas (e.g., nitrogen) in anhydrous solvents (e.g., THF or DMF) at –20°C is recommended. Stability assays using HPLC under varying conditions (pH, temperature) can identify degradation pathways, as demonstrated in pharmaceutical analyses of analogous esters .

Advanced Research Questions

Q. How do [3,3]-sigmatropic rearrangements influence the stereochemical outcome during synthesis?

- Methodological Answer : The (Z)- and (E)-configurations of the allylidene group are controlled by the reaction’s stereoelectronic environment. For example, NaH in THF promotes selective deprotonation, favoring the (Z)-isomer via kinetic control. Computational modeling (e.g., DFT calculations) can predict transition states, while X-ray crystallography of intermediates validates mechanistic hypotheses .

Q. What analytical challenges arise when resolving spectral overlaps in NMR characterization?

- Methodological Answer : Overlapping signals in crowded aromatic regions (e.g., 6.5–8.0 ppm in ¹H NMR) require advanced techniques like 2D NMR (COSY, HSQC) to assign protons and carbons. For instance, HSQC can differentiate methoxy (-OCH₃) and vinyl protons in allylidene groups. Contradictions in coupling constants (e.g., J values for (Z) vs. (E) isomers) should be cross-validated with NOESY experiments .

Q. How does the compound’s reactivity vary under acidic vs. basic conditions?

- Methodological Answer : The ester group is susceptible to hydrolysis under basic conditions (e.g., NaOH/EtOH), while the allylidene moiety may undergo cyclization in acidic media (e.g., acetic acid with ammonium acetate). Reactivity studies of similar compounds, such as 3-oxo-3-arylpropanoates, show that pH-controlled condensation with cyanoacetate derivatives yields heterocyclic products (e.g., azonicotinic acid esters) .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical purity?

- Methodological Answer : Scaling up requires rigorous control of reaction parameters (e.g., temperature gradients, stoichiometry). For example, stepwise addition of NaH to THF-phenol mixtures minimizes exothermic side reactions. Continuous-flow reactors can enhance reproducibility for intermediates like benzofuran-6-yl ethers. Purity is maintained via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC .

Contradictions and Validation

- Spectral Assignments : Discrepancies in NMR data for similar compounds (e.g., methoxy vs. vinyl protons) highlight the need for multi-technique validation (NMR, HRMS, X-ray) .

- Reaction Mechanisms : Conflicting proposals for sigmatropic rearrangements (concerted vs. stepwise) are resolved using isotopic labeling and kinetic isotope effect (KIE) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.